4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-iodo-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9IN2/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
WRSGJKPSAKARHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)I)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 5,6 Dimethyl 1h Benzo D Imidazole
Strategies for the Construction of the 5,6-Dimethyl-1H-benzo[d]imidazole Core
The formation of the benzimidazole (B57391) ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. semanticscholar.org The synthesis of the 5,6-dimethyl substituted core of the target molecule is typically achieved through the cyclocondensation of an appropriately substituted ortho-phenylenediamine with a one-carbon synthon.
Condensation Reactions with ortho-Phenylenediamines and Precursors
The classical and most widely employed method for benzimidazole synthesis is the Phillips condensation. nih.gov This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often with heating. nih.gov For the synthesis of the 5,6-dimethyl-1H-benzo[d]imidazole core, the key starting material is 4,5-dimethyl-1,2-phenylenediamine.
This diamine can be reacted with various one-carbon sources. For instance, condensation with formic acid is a common and straightforward approach to yield the unsubstituted benzimidazole core. nih.gov The reaction proceeds by initial formation of an N-formyl intermediate, which then undergoes cyclization and dehydration to afford the benzimidazole ring.
Alternatively, aldehydes can be used as the one-carbon synthon. The reaction of 4,5-dimethyl-1,2-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent, leads to the formation of a 2-substituted benzimidazole. mdpi.com If the target is the unsubstituted benzimidazole at the 2-position, formaldehyde (B43269) or its equivalent can be utilized.
A variety of catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of these condensation reactions. These include the use of solid supports, microwave irradiation, and various Lewis and Brønsted acids. researchgate.netrsc.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4,5-Dimethyl-1,2-phenylenediamine | Formic Acid | Heat, Acidic | 5,6-Dimethyl-1H-benzo[d]imidazole |
| 4,5-Dimethyl-1,2-phenylenediamine | Aldehyde | Oxidizing Agent | 2-Substituted-5,6-dimethyl-1H-benzo[d]imidazole |
Modern Approaches for Benzimidazole Ring Formation
In recent years, significant efforts have been directed towards the development of more sustainable and efficient methods for benzimidazole synthesis. benthamdirect.comingentaconnect.com These modern approaches often utilize metal catalysts or metal-free conditions to promote the cyclization reaction under milder conditions. researchgate.net
For example, transition-metal-catalyzed methods have emerged as a powerful tool for C-N bond formation. nih.gov These reactions can involve the intramolecular amination of aryl iodides, which can be a regioselective route to N-substituted benzimidazoles. mdpi.com While not directly forming the 5,6-dimethyl-1H-benzo[d]imidazole core from the diamine, these methods are relevant for the synthesis of more complex benzimidazole derivatives.
Metal-free approaches have also gained traction. These can involve oxidative cyclization reactions using hypervalent iodine reagents or other oxidants. chemrxiv.orgorganic-chemistry.org These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. Furthermore, electrochemical methods are being explored for the synthesis of benzimidazoles through intramolecular C-H amination, providing a greener alternative to traditional chemical oxidants. acs.org
Regioselective Iodination Techniques for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Synthesis
Once the 5,6-dimethyl-1H-benzo[d]imidazole core is synthesized, the next critical step is the introduction of the iodine atom at the 4-position. The regioselectivity of this reaction is paramount to obtaining the desired product.
Direct Halogenation Methods
Direct electrophilic halogenation is a common method for introducing halogen atoms onto aromatic rings. For benzimidazoles, the electron-rich nature of the benzene (B151609) ring makes it susceptible to electrophilic attack. However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity.
The iodination of 5,6-dimethyl-1H-benzo[d]imidazole can be achieved using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent. The directing effects of the fused imidazole (B134444) ring and the methyl groups will influence the position of iodination. The imidazole ring is generally activating, while the methyl groups are also activating and ortho-, para-directing. The position of iodination will be a result of the combined electronic and steric effects of these substituents.
Metal-Catalyzed Iodination Strategies (e.g., using elemental iodine)
Metal-catalyzed reactions have proven to be highly effective for the regioselective halogenation of aromatic compounds. While direct iodination with elemental iodine is often slow and requires an oxidizing agent, the use of a catalyst can significantly improve the reaction's efficiency and selectivity.
For the synthesis of this compound, a palladium-catalyzed C-H iodination could be a potential strategy. These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond. In the case of 5,6-dimethyl-1H-benzo[d]imidazole, the nitrogen atom of the imidazole ring could potentially act as a directing group.
Another approach involves the use of iodine in the presence of a catalyst. For instance, iodine-catalyzed oxidative cross-coupling reactions have been developed for the formation of C-I bonds. acs.org These methods often proceed under mild conditions and can offer good regioselectivity. The specific conditions, including the choice of catalyst, solvent, and temperature, would need to be optimized to favor iodination at the 4-position of the 5,6-dimethyl-1H-benzo[d]imidazole ring.
| Substrate | Iodinating Agent | Catalyst | Product |
| 5,6-Dimethyl-1H-benzo[d]imidazole | Iodine Monochloride | None | This compound |
| 5,6-Dimethyl-1H-benzo[d]imidazole | N-Iodosuccinimide | None | This compound |
| 5,6-Dimethyl-1H-benzo[d]imidazole | Elemental Iodine | Metal Catalyst | This compound |
Multi-Step Synthesis of this compound from Simpler Precursors
A multi-step synthesis provides a strategic pathway to construct complex molecules like this compound from readily available and simpler starting materials. This approach allows for the sequential introduction of functional groups and the precise control of stereochemistry and regiochemistry.
An example of a multi-step synthesis could begin with a substituted benzene derivative. For instance, starting with 1,2-dimethyl-4-nitrobenzene, a series of reactions can be performed to introduce the necessary functional groups. The nitro group can be reduced to an amino group, followed by the introduction of a second amino group at the ortho position. This would lead to the formation of 4,5-dimethyl-1,2-phenylenediamine, the key precursor for the benzimidazole core.
Once the diamine is obtained, it can be subjected to the condensation reactions described in section 2.1.1 to form the 5,6-dimethyl-1H-benzo[d]imidazole ring. The final step would then be the regioselective iodination as detailed in section 2.2.
This multi-step approach offers flexibility in the synthesis, allowing for the preparation of various substituted benzimidazoles by modifying the starting materials and reaction intermediates. It is a common strategy in medicinal chemistry for the synthesis of libraries of compounds for biological screening. acs.org
Sequential Cyclization and Functionalization
This classical and widely adopted strategy involves two main variations: (A) formation of the 5,6-dimethyl-1H-benzo[d]imidazole core followed by iodination, or (B) synthesis and cyclization of a pre-functionalized, iodinated precursor.
Route A: Cyclization followed by Iodination
The most direct approach begins with the synthesis of the 5,6-dimethyl-1H-benzo[d]imidazole scaffold. This is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a one-carbon synthon, such as formic acid or its derivatives, under acidic conditions. This reaction, known as the Phillips-Ladenburg synthesis, is a cornerstone in benzimidazole chemistry.
Once the 5,6-dimethyl-1H-benzo[d]imidazole is formed, the subsequent step is the regioselective introduction of the iodine atom at the C4 position. This is an electrophilic aromatic substitution reaction. The directing effects of the two methyl groups at C5 and C6, along with the fused imidazole ring, influence the position of iodination. The reaction is typically performed using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent. Controlling the stoichiometry and reaction temperature is critical to favor mono-iodination at the desired C4 position and prevent over-iodination or substitution at other positions like C7.
Route B: Cyclization of an Iodinated Precursor
An alternative sequential method involves the synthesis of an appropriately substituted o-phenylenediamine (B120857) precursor that already contains the iodine atom at the desired position. For this specific target, the starting material would be 3-iodo-4,5-dimethyl-1,2-phenylenediamine. This intermediate can then be cyclized using standard methods, such as reacting with formic acid or an aldehyde followed by oxidation, to construct the imidazole ring and yield the final product. nih.gov This approach offers the advantage of unambiguous regiochemistry, as the position of the iodo group is fixed before the cyclization step. However, the synthesis of the required iodinated diamine precursor can be more complex than the parent diamine.
Table 1: Comparison of Sequential Synthesis Routes
| Feature | Route A: Cyclization then Iodination | Route B: Iodination then Cyclization |
| Starting Material | 4,5-dimethyl-1,2-phenylenediamine | 3-iodo-4,5-dimethyl-1,2-phenylenediamine |
| Key Challenge | Regiocontrol during iodination step | Synthesis of the iodinated precursor |
| Primary Advantage | Readily available starting material | Unambiguous regiochemistry of final product |
Cross-Coupling Approaches for Iodo-Group Introduction
Cross-coupling reactions provide powerful and versatile methods for forming carbon-heteroatom bonds, including the introduction of iodine onto an aromatic ring. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional electrophilic substitution.
One prominent cross-coupling strategy for introducing an iodo group is the Sandmeyer reaction. This sequence begins with the nitration of 5,6-dimethyl-1H-benzo[d]imidazole to produce 4-nitro-5,6-dimethyl-1H-benzo[d]imidazole. The nitro group is then reduced to an amine, yielding 4-amino-5,6-dimethyl-1H-benzo[d]imidazole. This amino derivative can be converted into a diazonium salt using sodium nitrite (B80452) in a strong acid. The subsequent treatment of this diazonium salt with a source of iodide, such as potassium iodide (KI), results in the displacement of the diazonium group and the formation of this compound.
Transition-metal-catalyzed reactions also offer a viable route. lsu.edunih.gov For instance, a C-H activation/iodination approach could be employed on the 5,6-dimethyl-1H-benzo[d]imidazole substrate. Using a palladium or copper catalyst, a C-H bond at the 4-position can be selectively activated and coupled with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. researchgate.net
Advanced Synthetic Considerations
Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process.
Green Chemistry Protocols for Efficient Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles can be applied to the synthesis of this compound to create more sustainable protocols. mdpi.comjrtdd.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a key green technology. jrtdd.com By using microwave irradiation, reaction times for both the cyclization and iodination steps can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles.
Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Replacing these with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint. sphinxsai.com For example, certain benzimidazole syntheses have been successfully performed in water, which is non-toxic, non-flammable, and inexpensive. nih.gov
Catalysis: The use of reusable or heterogeneous catalysts is a core tenet of green chemistry. For the cyclization step, solid acid catalysts like silica (B1680970) sulfuric acid or Amberlite IR-120 can be used instead of corrosive mineral acids, allowing for easier separation and catalyst recycling. mdpi.com Similarly, in cross-coupling reactions, developing recyclable catalyst systems minimizes toxic metal waste.
Table 2: Green Chemistry Approaches in Benzimidazole Synthesis
| Green Protocol | Conventional Method | Advantage |
| Microwave Irradiation | Conventional heating (oil bath) | Reduced reaction time, improved yields jrtdd.com |
| Aqueous Media | Volatile organic solvents (e.g., DMF, Toluene) | Non-toxic, economical, environmentally benign sphinxsai.comnih.gov |
| Solid Acid Catalysts | Strong mineral acids (e.g., HCl, H₂SO₄) | Reusable, non-corrosive, simple workup mdpi.com |
Chemo- and Regioselectivity Control in Derivatization
Achieving the desired substitution pattern on the benzimidazole ring is a significant challenge. For this compound, the key is the selective introduction of iodine at the C4 position.
Regioselectivity: The benzimidazole ring has several potential sites for electrophilic substitution (C2, C4, C5, C6, C7). In the 5,6-dimethyl derivative, the C5 and C6 positions are blocked. The electron-donating methyl groups activate the benzene ring, making it susceptible to substitution. The primary challenge is differentiating between the electronically similar C4 and C7 positions. Steric hindrance from the adjacent methyl group at C5 can play a role in directing the incoming electrophile (iodine) to the C4 position. Fine-tuning reaction parameters such as temperature, solvent polarity, and the nature of the iodinating agent can enhance the selectivity for the desired C4 isomer. researchgate.net
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the synthesis, particularly in cross-coupling or functionalization steps, the nitrogen atoms of the imidazole ring can compete with the carbon atoms for reaction. The N-H proton of the imidazole is acidic and can be deprotonated by bases, forming an anion that is nucleophilic. Protecting the imidazole nitrogen atoms (e.g., with a removable group like BOC or tosyl) can be a necessary strategy to prevent unwanted N-alkylation or N-arylation and direct the reaction to the desired carbon position on the benzene ring. researchgate.net
Analytical Purity Assessment and Isolation Techniques
After the synthesis, the crude product must be isolated from the reaction mixture and purified to a high degree. The purity is then confirmed using a combination of analytical techniques.
Isolation Techniques: The initial workup procedure typically involves quenching the reaction, followed by extraction with an appropriate organic solvent to separate the product from inorganic salts and other water-soluble impurities. The crude product is then obtained by removing the solvent under reduced pressure.
Purification Techniques:
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel or alumina). An eluent (solvent or mixture of solvents) is passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Purity Assessment:
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of the fractions from column chromatography. A pure compound should appear as a single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to determine the purity of the final compound. It provides a quantitative measure of purity by separating the sample into its components, which are detected and represented as peaks in a chromatogram.
Melting Point Analysis: A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically depress and broaden the melting point range.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. The specific chemical shifts, integration values, and coupling patterns confirm the structure of this compound and the absence of impurities.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
Spectroscopic Characterization and Structural Elucidation of 4 Iodo 5,6 Dimethyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed experimental ¹H NMR data for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole, including chemical shifts, coupling constants, and signal multiplicities, are not available in the public domain based on the conducted research. Such data would be crucial for assigning the specific positions of the aromatic and methyl protons.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific experimental ¹³C NMR data for this compound is not publicly available. This information would be necessary to identify the chemical environment of each carbon atom in the molecule, including the carbons of the benzimidazole (B57391) core and the methyl substituents.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
There are no publicly available reports of advanced two-dimensional NMR experiments such as COSY, HSQC, or HMBC for this compound. These experiments would be invaluable for definitively assigning proton and carbon signals and establishing the connectivity within the molecule.
Infrared (IR) and Raman Spectroscopy: Vibrational Signatures
Table 3: Vibrational Spectroscopy Data for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|
Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, mass spectrometry data has been reported.
In a patent document, the compound was characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI). The analysis identified the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 273.0. google.com This corresponds to the expected molecular weight of the compound (C₉H₉IN₂). Detailed fragmentation pattern analysis for this specific molecule is not available in the provided search results.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z Value | Method |
|---|
Theoretical and Computational Investigations of 4 Iodo 5,6 Dimethyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT calculations, particularly with the B3LYP functional, have been effectively used for geometry optimization. researchgate.netresearchgate.net These calculations help in determining the most stable three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its properties and interactions. The optimized geometric structure is considered a good starting point for further molecular studies. researchgate.net The results of these calculations are often compared with experimental data, such as from X-ray diffraction, to validate the computational model. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, provides information about the molecule's stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For benzimidazole derivatives, HOMO-LUMO analysis has been used to describe the charge transfer that can occur within the molecule. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are also calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.
| Parameter | Description | Typical Application |
|---|---|---|
| Geometry Optimization | Finds the lowest energy conformation of the molecule. | Predicting molecular shape and bond lengths/angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Global Reactivity Descriptors | Includes electronegativity, hardness, and softness. | Quantifies the overall reactivity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. For benzimidazole derivatives, MD simulations have been employed to assess the stability of their complexes with proteins, which is crucial for applications like drug design. researchgate.netnih.govnih.gov By simulating the molecule's behavior in a dynamic environment, researchers can understand how it might interact with biological targets.
Computational Spectroscopic Predictions and Validation against Experimental Data
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For benzimidazole derivatives, theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) have been performed. researchgate.netresearchgate.netresearchgate.netnih.gov The calculated vibrational frequencies and NMR chemical shifts often show good agreement with experimental results, confirming the accuracy of the optimized molecular geometry. researchgate.net Theoretical absorption spectra have also been shown to align well with experimental UV-Vis data. researchgate.net
| Spectroscopic Technique | Computed Parameter | Experimental Data for Validation |
|---|---|---|
| FT-IR Spectroscopy | Vibrational Frequencies | Experimental IR spectrum |
| NMR Spectroscopy | 1H and 13C Chemical Shifts | Experimental NMR spectrum |
| UV-Vis Spectroscopy | Electronic Absorption Wavelengths | Experimental UV-Vis spectrum |
Tautomerism and Isomerism: Theoretical Studies on Energetics and Interconversion
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Theoretical studies are instrumental in understanding the relative stabilities of different tautomeric forms of benzimidazole and related compounds like indazoles. nih.govnih.govresearchgate.net Computational studies have been performed at various levels of theory to determine the most stable tautomer. nih.govresearchgate.net These calculations can predict which tautomeric form is likely to be predominant under different conditions. For some substituted benzimidazole-2-thiones, theoretical calculations have been used to determine tautomeric and isomeric equilibrium constants. researchgate.net
Reactivity and Chemical Transformations of 4 Iodo 5,6 Dimethyl 1h Benzo D Imidazole
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)
The carbon-iodine bond at the 4-position of the benzimidazole (B57391) ring is a prime site for palladium-catalyzed cross-coupling reactions. This versatility allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in organic synthesis.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-benzimidazole with an organoboron compound, typically a boronic acid or its ester. The reaction is catalyzed by a palladium complex in the presence of a base. Given the reactivity of similar bromo- and iodo-benzimidazoles, 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is expected to readily participate in Suzuki couplings to introduce aryl or heteroaryl substituents. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the iodo-benzimidazole and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. It is a highly efficient method for synthesizing alkynylated benzimidazole derivatives, which are precursors to a variety of more complex molecular structures.
Heck Reaction: In the Heck reaction, the iodo-benzimidazole would be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. This reaction is fundamental for introducing vinyl groups or more complex unsaturated side chains onto the benzimidazole core.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 4-Aryl-5,6-dimethyl-1H-benzo[d]imidazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-5,6-dimethyl-1H-benzo[d]imidazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Vinyl-5,6-dimethyl-1H-benzo[d]imidazole |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative pathway for forming C-N, C-O, and C-S bonds. For this compound, these reactions are crucial for introducing a range of functional groups. Copper-catalyzed domino processes involving C-N cross-coupling have been successfully used in the synthesis of complex benzimidazole derivatives. nih.govsemanticscholar.orgresearchgate.net
The coupling of the iodo-benzimidazole with amines, phenols, or thiols under copper catalysis can yield amino, aryloxy, or arylthio derivatives, respectively. These reactions often require a ligand, such as 1,10-phenanthroline, and a base. nih.govresearchgate.net
Table 2: Examples of Copper-Catalyzed Coupling Reactions on Analogous Aryl Iodides
| Coupling Partner | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Expected Product Class |
| Amine/Amide | CuI, CuSO₄ | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 4-Amino-5,6-dimethyl-1H-benzo[d]imidazole Derivatives |
| Phenol | CuI | None or DMEDA | K₂CO₃ | DMF | 4-Phenoxy-5,6-dimethyl-1H-benzo[d]imidazole Derivatives |
| Thiol | CuI | None | K₂CO₃ | DMF | 4-Thiophenyl-5,6-dimethyl-1H-benzo[d]imidazole Derivatives |
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring
The benzimidazole ring system is generally electron-rich and thus susceptible to electrophilic aromatic substitution. The introduction of activating methyl groups at the 5- and 6-positions further enhances this reactivity. However, the position of substitution is directed by the existing substituents. For this compound, the most likely position for electrophilic attack is the C7 position, which is activated by the adjacent methyl group and the imidazole (B134444) nitrogen. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Conversely, nucleophilic aromatic substitution of the iodine atom is generally difficult unless the ring is activated by strongly electron-withdrawing groups, which are absent in this molecule. An intramolecular SNAr of a nitro group has been observed in some benzimidazole systems to facilitate cyclization. nih.gov
Reactions Involving the Iodine Moiety as a Synthetic Handle
The iodine atom at the C4 position is the most versatile synthetic handle on the molecule. Its primary role is to enable the palladium- and copper-catalyzed cross-coupling reactions discussed previously. acs.orgmdpi.comcore.ac.uk Beyond these transformations, the C-I bond can participate in other important reactions:
Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in the exchange of the iodine for a lithium atom. The resulting lithiated benzimidazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups at the 4-position.
Stille and Hiyama Couplings: The iodo group enables coupling with organotin (Stille) and organosilicon (Hiyama) reagents under palladium catalysis. researchgate.net
Alkylation and Acylation of the Imidazole Nitrogen Atoms
The imidazole portion of the benzimidazole core contains two nitrogen atoms (N1 and N3) that can be functionalized. Since the N-H tautomer is acidic, it can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion, which then acts as a nucleophile. nih.govresearchgate.net
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents after deprotonation leads to N-alkylation. Because the two nitrogen atoms are not equivalent, this reaction can produce a mixture of two regioisomers: 4-Iodo-1,5,6-trimethyl-1H-benzo[d]imidazole and 7-Iodo-1,5,6-trimethyl-1H-benzo[d]imidazole. The ratio of these products can be influenced by the reaction conditions and the nature of the alkylating agent. Studies on the alkylation of the parent 5,6-dimethylbenzimidazole (B1208971) have shown this reactivity. researchgate.net
Acylation: Similarly, acylation can be achieved by treating the benzimidazole anion with acyl chlorides or anhydrides. This introduces an acyl group on one of the imidazole nitrogens, forming N-acylated benzimidazoles. These acyl groups can also serve as protecting groups that can be removed under hydrolytic conditions.
Derivatization for the Synthesis of Advanced Molecular Architectures
The varied reactivity of this compound makes it a valuable building block for constructing more complex and advanced molecular architectures. The functional handles—the C-I bond and the N-H group—can be manipulated sequentially to build elaborate structures.
For example, a Suzuki or Sonogashira coupling could be performed first to install a new substituent at the C4 position. Subsequently, the N-H group could be alkylated or acylated to add another point of diversity. This step-wise functionalization allows for the controlled synthesis of highly substituted benzimidazole derivatives, which are scaffolds found in many biologically active compounds and functional materials. mdpi.comnih.govnih.gov The synthesis of benzimidazole-based fused polyheterocyclic systems often relies on the reactivity of such functionalized precursors.
Advanced Research Applications of 4 Iodo 5,6 Dimethyl 1h Benzo D Imidazole and Its Derivatives
Applications in Materials Science
The structural and electronic properties of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole make it a versatile precursor and component for a range of advanced materials. The presence of the reactive iodine atom is particularly significant, as it allows for the facile introduction of other functional groups through various cross-coupling reactions, enabling the synthesis of complex molecules with tailored properties.
Precursors for Functional Organic Materials
The carbon-iodine bond in this compound is a key feature that allows it to serve as a versatile precursor for a wide array of functional organic materials. This bond is readily activated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.
Through these coupling strategies, the iodo-benzimidazole core can be linked to various aromatic, heteroaromatic, or acetylenic moieties. This derivatization is crucial for tuning the electronic and photophysical properties of the resulting materials. For instance, coupling with electron-donating or electron-accepting groups can modulate the HOMO/LUMO energy levels, which is essential for applications in organic electronics. The ability to systematically modify the structure of the benzimidazole (B57391) core through these reactions allows for the rational design of materials with specific absorption and emission characteristics, as well as charge transport properties.
The general utility of iodo-substituted benzimidazoles in Suzuki-Miyaura coupling has been demonstrated in the synthesis of 2-aryl/heteroaryl-substituted benzimidazoles. nih.gov This methodology highlights the potential of using the iodo-group as a synthetic handle to build more complex, functionalized heterocyclic systems.
Table 1: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application of Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl-Aryl) | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) | Conjugated Polymers, Molecular Wires |
| Heck | Alkene | C-C (Aryl-Vinyl) | Photovoltaic Materials, Fluorescent Probes |
Components in Optoelectronic Devices and Dye-Sensitized Systems
A study on benzimidazole-based dyes for DSSCs demonstrated that the substituents on the benzimidazole core are a dominating factor in determining the electronic properties of the dyes and their performance. researchgate.net While this study did not use this compound specifically, it highlights the principle that modifying the benzimidazole scaffold is a viable strategy for optimizing DSSC sensitizers. The iodo- and dimethyl- groups of the title compound could be used to fine-tune the electronic landscape of potential dye molecules derived from it.
Furthermore, imidazole (B134444) derivatives have been explored for their use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net They are often used in the synthesis of electron transport or bipolar host materials due to their excellent photoluminescence and electrochemical properties.
Table 2: Performance of Benzimidazole-Based Dyes in DSSCs
| Dye | Jsc (mA cm⁻²) | Voc (V) | ff | η (%) | Reference |
|---|---|---|---|---|---|
| SC32 | 11.96 | 0.69 | 0.70 | 5.76 | researchgate.net |
| SC33 | 11.69 | 0.71 | 0.69 | 5.73 | researchgate.net |
| SC35 | 14.88 | 0.71 | 0.68 | 7.18 | researchgate.net |
| SC36 | 15.36 | 0.72 | 0.67 | 7.38 | researchgate.net |
Data from a study on related benzimidazole-based dyes, not the specific title compound.
Development of Organic-Inorganic Hybrid Materials
A significant application of iodo-imidazole derivatives has emerged in the field of perovskite solar cells (PSCs), a prime example of organic-inorganic hybrid technology. Although research has not specifically focused on the 5,6-dimethyl derivative, studies on compounds like 4-iodo-1H-imidazole have shown their effectiveness in improving PSC performance.
When introduced into the perovskite precursor, 4-iodo-1H-imidazole can act as an additive that helps to prevent the formation of defects in the final perovskite film. This leads to a reduction in non-radiative recombination, which is a major source of efficiency loss in PSCs. The result is a significant increase in the open-circuit voltage (Voc) of the device. It is believed that the imidazole moiety can coordinate with the lead ions in the perovskite structure, passivating defects.
This application demonstrates the potential of this compound to be used in a similar capacity. The dimethyl groups might further enhance solubility in the precursor solution and influence the interaction with the perovskite material.
Catalytic Applications
The nitrogen atoms in the imidazole ring of this compound make it and its derivatives excellent candidates for use as ligands in transition metal catalysis and as scaffolds for organocatalysts.
Ligands for Transition Metal Catalysis
Benzimidazole derivatives are widely used as ligands for transition metals such as palladium, rhodium, and iridium. nih.gov These complexes have shown high catalytic activity in a variety of organic transformations. The benzimidazole moiety can coordinate to the metal center through its nitrogen atoms. Furthermore, it can be readily converted into an N-heterocyclic carbene (NHC), which are powerful ligands known for forming highly stable and active catalysts.
The this compound can serve as a precursor to such ligands. For example, palladium(II) complexes of substituted 2-(2'-pyridyl)benzimidazoles have been shown to be efficient catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov Similarly, rhodium(I) and iridium(III) complexes bearing benzimidazole-based NHC ligands have been synthesized and investigated for their catalytic activities in reactions like hydroamination and transfer hydrogenation, respectively.
The electronic and steric properties of the benzimidazole ligand, which can be tuned by the iodo and dimethyl substituents, play a crucial role in the activity and selectivity of the resulting metal catalyst.
Table 3: Examples of Transition Metal Complexes with Benzimidazole-Derived Ligands
| Metal | Ligand Type | Application | Reference |
|---|---|---|---|
| Palladium(II) | 2-(2'-pyridyl)benzimidazole | Suzuki-Miyaura Coupling | nih.gov |
| Rhodium(I) | N-Heterocyclic Carbene | Hydroamination | |
| Iridium(III) | N-Heterocyclic Carbene | Transfer Hydrogenation, Asymmetric Catalysis |
Organocatalytic Systems Derived from this compound
In addition to their role as ligands for metals, benzimidazole derivatives have been developed as purely organic catalysts. Chiral guanidines and other functional groups can be attached to the benzimidazole scaffold to create bifunctional organocatalysts. These catalysts can activate substrates through hydrogen bonding and Brønsted base catalysis, enabling enantioselective transformations.
For example, chiral guanidines derived from benzimidazoles have been successfully used in the enantioselective α-amination of 1,3-dicarbonyl compounds. While these catalysts were not synthesized from an iodo-substituted precursor, the this compound framework provides a platform for developing new organocatalysts. The iodo-group could be replaced via cross-coupling to introduce other functional or chiral moieties, while the dimethyl groups would influence the steric environment around the active site, potentially impacting the stereoselectivity of the catalyzed reaction.
Supramolecular Chemistry and Self-Assembly Research
The unique structural characteristics of this compound, namely its planar heterocyclic core, hydrogen-bonding capabilities, and the presence of an iodine atom suitable for halogen bonding or further functionalization, make it a valuable component in the field of supramolecular chemistry. This section explores its role in the formation of ordered, non-covalently linked chemical systems.
Building Blocks for Hydrogen-Bonded Frameworks
The benzimidazole moiety is a well-established motif for creating hydrogen-bonded assemblies. The N-H donor and the imine nitrogen acceptor on the imidazole ring facilitate the formation of robust and directional hydrogen bonds. In the crystalline state, 1H-benzo[d]imidazole derivatives often exhibit a recurring hydrogen-bonding pattern where molecules form chains. nih.gov This self-assembly is driven by N-H···N interactions, creating supramolecular chains. It is anticipated that this compound would participate in similar hydrogen-bonding interactions, leading to the formation of one-dimensional chains or more complex, higher-order structures. The methyl groups at the 5- and 6-positions can influence the packing of these chains, while the iodo group at the 4-position may introduce additional weak interactions, such as halogen bonding, further directing the supramolecular architecture.
Construction of Coordination Polymers and Metal-Organic Frameworks
The nitrogen atoms within the imidazole ring of this compound can act as effective coordination sites for metal ions, positioning this compound as a promising organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). While specific research on this exact molecule in MOF construction is not extensively documented, the broader class of imidazole derivatives has been successfully employed in creating these porous, crystalline materials. For instance, a linker derived from 4,5-diiodo-1-H-imidazole has been utilized to synthesize copper(I) and cobalt(II) coordination polymers. This demonstrates the feasibility of incorporating iodo-substituted imidazole derivatives into such frameworks. The presence of the iodo group offers a potential site for post-synthetic modification, allowing for the tuning of the properties of the resulting coordination polymer or MOF.
Utility in Chemical Biology and Biochemical Research as a Molecular Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry and chemical biology due to its structural resemblance to naturally occurring purines and its ability to engage in various biological interactions. The specific substitution pattern of this compound provides a unique starting point for the development of specialized research tools.
Development of Molecular Probes for Mechanistic Studies
Molecular probes are essential tools for dissecting complex biological processes. The this compound scaffold can be elaborated to create such probes. The iodine atom is particularly useful as it can be readily substituted through cross-coupling reactions, allowing for the attachment of reporter groups such as fluorophores or affinity tags. These modified molecules can then be used to investigate the localization, interactions, and dynamics of specific cellular components or to elucidate the mechanism of action of certain enzymes or pathways. For example, benzimidazole derivatives have been explored as inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), and a suitably functionalized version of this compound could be developed into a probe to study the binding and inhibition of this enzyme without focusing on therapeutic outcomes.
Conclusion and Future Perspectives
Summary of Academic Contributions and Research Progress
Currently, dedicated research focusing exclusively on 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is in its nascent stages. The academic contributions are therefore more foundational, centering on its synthesis and characterization. The presence of the iodo group at the 4-position offers a reactive site for various organometallic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functional handle is crucial for medicinal chemists to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
The dimethyl substitution at the 5 and 6 positions can influence the compound's electronic properties and solubility. These methyl groups can enhance the electron-donating nature of the benzene (B151609) ring, potentially modulating the basicity of the imidazole (B134444) nitrogens. Furthermore, they can contribute to improved binding interactions with biological targets through hydrophobic pockets.
While specific biological activity data for this compound is not yet widely published, the broader benzimidazole (B57391) class of compounds is renowned for a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties. This existing body of knowledge provides a strong impetus for the biological evaluation of this particular derivative.
Emerging Research Directions and Unresolved Challenges for this compound
The future research landscape for this compound is ripe with possibilities, spanning from medicinal chemistry to materials science.
Medicinal Chemistry: An immediate and compelling research direction is the exploration of its potential as a kinase inhibitor. The benzimidazole core is a well-established scaffold in the design of inhibitors for various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The iodine atom can be strategically replaced with various aryl or heteroaryl groups to probe the ATP-binding site of different kinases.
Another promising avenue is the investigation of its antimicrobial and antiviral activities. The structural similarity to other biologically active benzimidazoles suggests that it could be a valuable lead compound in the development of new therapeutic agents against infectious diseases.
Unresolved Challenges: A primary challenge will be the development of efficient and scalable synthetic routes to access this compound and its derivatives. Optimizing reaction conditions to achieve high yields and purity will be crucial for facilitating further research.
A significant hurdle in drug discovery is understanding the metabolic fate and potential toxicity of new chemical entities. Therefore, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be necessary to assess the druglikeness of this compound.
Materials Science: The unique electronic properties conferred by the iodo and dimethyl groups make this compound a candidate for applications in organic electronics. Its potential as an organic semiconductor or as a component in organic light-emitting diodes (OLEDs) warrants investigation. The ability to tune its electronic properties through substitution at the iodo position could lead to the development of novel materials with tailored optoelectronic characteristics.
Interdisciplinary Potential and Outlook for Novel Scientific Discoveries
The study of this compound is inherently interdisciplinary, requiring expertise from synthetic organic chemistry, medicinal chemistry, pharmacology, and materials science. The potential for novel scientific discoveries lies at the intersection of these fields.
Collaboration between synthetic chemists and biologists will be essential to design and evaluate new derivatives for specific biological targets. For instance, computational modeling could be employed to predict the binding modes of these compounds with various enzymes, guiding the synthetic efforts towards more potent and selective inhibitors.
In the realm of materials science, a synergistic approach involving chemists and physicists will be key to understanding the structure-property relationships of new materials derived from this scaffold. The development of novel organic electronic devices based on these materials could have a significant technological impact.
Q & A
Q. What are the reliable synthetic routes for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole?
Methodological Answer: The compound can be synthesized via a two-step process:
Core Formation : React 4,5-dimethylbenzene-1,2-diamine with trimethyl orthoformate (CH(OMe)₃) in hexafluoroisopropanol (HFIP) to yield 5,6-dimethyl-1H-benzo[d]imidazole .
Iodination : Introduce iodine at the 4-position using NaI/KIO₃ under acidic conditions or via electrophilic substitution with I₂ in the presence of a directing group (e.g., nitro or amine). Regioselectivity can be controlled by optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or MeCN) .
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) is effective for calculating:
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzimidazole core) and methyl groups (δ 2.3–2.6 ppm). The iodine substituent induces deshielding in adjacent protons.
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include bond angles (N-C-N ~109°) and planarity of the benzimidazole ring .
Advanced Research Questions
Q. How does the iodine substituent influence biological activity compared to halogenated analogs?
Methodological Answer:
-
Comparative IC50 Analysis :
Compound IC50 (µM) Activity Type 4-Iodo-5,6-dimethyl derivative 7.82–10.21 Anticancer 4-Bromo-6-fluoro analog 15–20 Anticancer 5-Fluoro-2-methyl analog 25–30 Antimicrobial The iodine atom enhances lipophilicity and DNA intercalation potential, improving anticancer potency .
Q. What strategies optimize regioselectivity during iodination?
Methodological Answer:
- Directing Groups : Introduce a nitro group at the 4-position prior to iodination, then reduce to amine post-reaction.
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., para-iodination) .
Q. How can silver cyclophane complexes enhance antimicrobial activity?
Methodological Answer:
Q. What mechanistic insights explain its anxiolytic potential?
Methodological Answer:
Q. How does this compound compare to palladium complexes in catalytic applications?
Methodological Answer:
- Catalytic Activity : Compare Suzuki-Miyaura coupling yields using Pd(II) complexes of this compound vs. palladacycles.
- Stability Tests : Monitor decomposition via TGA under inert atmospheres. Iodine’s electron-withdrawing effect may stabilize Pd centers .
Data Contradictions & Resolution
Q. Discrepancies in reported anticancer IC50 values
Q. Conflicting DFT vs. experimental bond lengths
- Resolution : Optimize basis sets (e.g., def2-TZVP) and include solvent effects (PCM model) in DFT calculations. Cross-validate with SC-XRD data .
Emerging Research Directions
- Photodynamic Therapy : Explore singlet oxygen quantum yield (ΦΔ) under UV irradiation.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands for targeted protein degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
